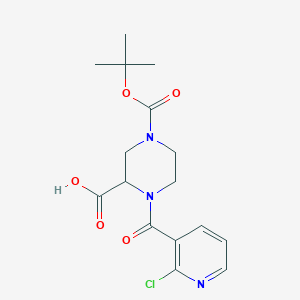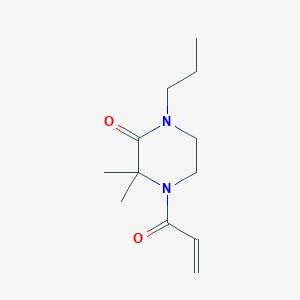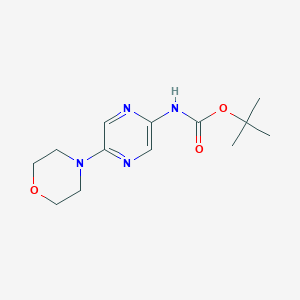
3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves novel synthetic routes and reactions with different reagents. For instance, a synthetic route for a pyridinyl ethanol compound was developed, involving a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Another paper describes the synthesis of a pyrrole carboxylate derivative through condensation reactions, characterized by various spectroscopic methods . Similarly, the synthesis of a pyrazole carboxylate intermediate for an insecticide was achieved through esterification and bromination . These methods could potentially be adapted for the synthesis of "3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction and spectroscopic methods. For example, the crystal structure of a tetrahydropyridine derivative was determined, revealing intra- and intermolecular hydrogen bonds . Another study reported the crystal structure of a furo[2,3-d]pyrimidine derivative, with two independent molecules in the asymmetric unit . These findings suggest that "this compound" may also exhibit interesting structural features, such as hydrogen bonding, which could be investigated using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produced imidazo[1,2-a]pyridine derivatives, which were used as fluorescent probes . Another study detailed the reaction of pyridine carboxylates with ammonia and primary amines to yield pyrrolo[3,4-c]pyridin-7-ones . These reactions highlight the reactivity of pyridine derivatives and could provide a basis for exploring the chemical reactions of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated using quantum chemical calculations and spectroscopic analyses. For example, the thermodynamic parameters of a pyrrole carboxylate compound indicated an exothermic and spontaneous reaction at room temperature . Vibrational analysis and topological parameters were used to analyze the strength and nature of intra- and intermolecular interactions . These studies demonstrate the importance of computational and spectroscopic methods in understanding the properties of compounds, which could be applied to "this compound."
科学的研究の応用
Organic Synthesis and Chemical Reactivity
3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate serves as a precursor in the synthesis of highly functionalized compounds. For instance, it has been utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines, showcasing its role in building complex nitrogen-containing structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). These structures are pivotal in the development of pharmaceuticals and agrochemicals due to their biological relevance.
Biological Evaluation and Drug Development
In drug discovery, derivatives of this compound have been explored for their potential biological activities. Synthesis and biological evaluation of novel dihydropyridine analogs indicate their significant antioxidant properties, which may be beneficial in treating diseases associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019). These findings underline the importance of such compounds in medicinal chemistry, particularly in the search for new therapeutic agents.
Material Science and Sensor Development
The compound's utility extends to material science, where it contributes to the development of innovative materials and sensors. A notable application is in the construction of photo-electrochemical sensors, leveraging its functional groups for selective binding and sensing of biological markers (Caiyun Wang, Xiaoxue Ye, Zhengguo Wang, Tsunghsueh Wu, Yanying Wang, Chunya Li, 2017). These sensors are vital for medical diagnostics and environmental monitoring, demonstrating the compound's contribution to technological advancements in analytical methods.
Mechanistic Studies in Chemistry
Mechanistic studies on amide formation reveal the compound's role in facilitating bioconjugation reactions in aqueous media, offering insights into its reactivity and potential applications in biochemistry and drug design (N. Nakajima, Y. Ikada, 1995). Understanding these mechanisms is crucial for the development of novel synthetic methods and the design of bioconjugates for therapeutic use.
特性
IUPAC Name |
3-(ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-2-14-12(18)16-5-3-7-19-11(17)9-4-6-15-10(13)8-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNTWYUJTWLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCOC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)
![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)



![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529157.png)


![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)